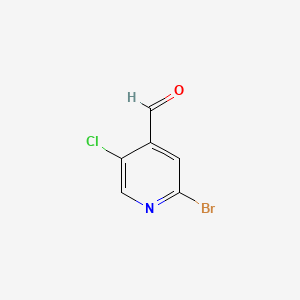

2-Bromo-5-chloropyridine-4-carboxaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-chloropyridine-4-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloropyridine-4-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVMEJUYJSWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670315 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921630-14-0 | |

| Record name | 2-Bromo-5-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the established synthetic routes, experimental protocols, and relevant quantitative data, offering a practical resource for chemists in the field.

Introduction

2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its trifunctional nature, featuring bromo, chloro, and aldehyde moieties on a pyridine scaffold, allows for diverse and selective chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide outlines a robust two-step synthesis commencing from readily available starting materials.

Overall Synthesis Strategy

The most common and effective pathway to 2-bromo-5-chloropyridine-4-carboxaldehyde involves a two-step sequence. The first step is the synthesis of the precursor, 2-bromo-5-chloropyridine, via a diazotization reaction of 2-amino-5-chloropyridine. The subsequent and final step is the regioselective introduction of a formyl group at the 4-position of the pyridine ring through an ortho-metalation strategy.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloropyridine

This procedure is based on a well-established diazotization reaction of 2-amino-5-chloropyridine.

Materials:

-

2-Amino-5-chloropyridine

-

Hydrobromic acid (48% aqueous solution)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine (1 equivalent) in 48% hydrobromic acid.

-

Cool the solution to below 10 °C in an ice-salt bath.

-

Slowly add bromine (2.6 equivalents) to the stirred solution while maintaining the temperature below 10 °C.

-

Prepare a solution of sodium nitrite (2.35 equivalents) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

Slowly add a solution of sodium hydroxide in water to the reaction mixture to neutralize the acid, keeping the temperature below 25 °C.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain 2-bromo-5-chloropyridine as a solid. The product can be further purified by recrystallization from hexane.

Step 2: Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde

This step involves the ortho-metalation of 2-bromo-5-chloropyridine followed by quenching with N,N-dimethylformamide (DMF). The ortho-directing ability of the bromine atom at the 2-position guides the lithiation to the 3-position, and steric hindrance likely favors formylation at the 4-position after subsequent rearrangement or lithiation. While a direct protocol for this specific substrate is not widely published, the following is a general and reliable method for the formylation of halopyridines.[1]

Materials:

-

2-Bromo-5-chloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-bromo-5-chloropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 to 1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF (2-3 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-chloropyridine-4-carboxaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-bromo-5-chloropyridine and its subsequent formylation.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-Amino-5-chloropyridine | 2-Bromo-5-chloropyridine | HBr, Br₂, NaNO₂, NaOH | Water, Ethyl Acetate | 0 - 10 | 1.5 | ~91-93[2] |

| 2 | 2-Bromo-5-chloropyridine | 2-Bromo-5-chloropyridine-4-carboxaldehyde | LDA, DMF | Anhydrous THF | -78 to RT | 3 - 4 | Yields for this specific substrate are not widely reported but are expected to be moderate to good based on similar reactions. |

Alternative Formylation Method: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like DMF and an acid chloride such as phosphorus oxychloride (POCl₃).[6]

However, pyridine is an electron-deficient heterocycle, which generally makes it a poor substrate for electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[3] The presence of two electron-withdrawing halogen substituents (bromo and chloro) on the pyridine ring in 2-bromo-5-chloropyridine further deactivates the ring towards electrophilic attack. Consequently, the Vilsmeier-Haack reaction is expected to be less effective for the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde compared to the ortho-metalation approach.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde. The outlined two-step process, involving the diazotization of 2-amino-5-chloropyridine followed by a regioselective ortho-metalation and formylation, represents a reliable and efficient route to this important pharmaceutical intermediate. While alternative methods exist, the described protocol offers a clear and actionable pathway for researchers and professionals in the field of drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are paramount for successful synthesis.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. name-reaction.com [name-reaction.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-2-chloropyridine-4-carboxaldehyde

An important note on nomenclature: Initial inquiries for "2-bromo-5-chloropyridine-4-carboxaldehyde" yielded limited specific data. However, substantial information is available for its structural isomer, 5-bromo-2-chloropyridine-4-carboxaldehyde (CAS No. 1060802-23-4). This guide will focus on the latter, a well-documented compound of significant interest to the scientific community.

This technical whitepaper provides a comprehensive overview of the core chemical properties, safety protocols, and a representative synthetic approach for 5-bromo-2-chloropyridine-4-carboxaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

5-Bromo-2-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. Its physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| CAS Number | 1060802-23-4 | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 63-68 °C | [1] |

| Boiling Point | 274 °C | [1] |

| Density | 1.800 g/cm³ | [1] |

| Flash Point | 120 °C | [1] |

| Storage Temperature | -20°C | [1] |

| pKa (Predicted) | -3.62 ± 0.10 | [1] |

| Synonyms | 5-Bromo-2-chloroisonicotinaldehyde, 2-Chloro-5-bromopyridine-4-carboxaldehyde | [1] |

Safety and Handling

5-Bromo-2-chloropyridine-4-carboxaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Proposed Synthetic Protocol: A Representative Example

The synthesis of a related compound, 5-bromo-2,4-dichloropyridine, involves a two-step process starting from 2-amino-4-chloropyridine, which can be adapted.[2][3]

Step 1: Bromination of 2-amino-4-chloropyridine

-

Dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane.[2][3]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) in portions, maintaining the temperature at 0°C.

-

Stir the reaction mixture at this temperature for approximately 30 minutes.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with 1M hydrochloric acid, followed by a brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.[2][3]

Step 2: Diazotization and Introduction of the Aldehyde Group (Conceptual)

A Sandmeyer-type reaction or a related transformation would be necessary to convert the amino group to the desired aldehyde. This is a more complex step and would require specific reagents and conditions that are not detailed in the provided search results for this exact molecule. A hypothetical subsequent formylation step would be required to introduce the carboxaldehyde group at the 4-position.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridine, based on the protocols for related compounds.

Caption: Generalized workflow for the synthesis and analysis of 5-bromo-2-chloropyridine-4-carboxaldehyde.

As no specific biological signaling pathways involving 5-bromo-2-chloropyridine-4-carboxaldehyde were identified in the provided search results, a diagram illustrating such a pathway cannot be generated at this time. The compound is primarily documented as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Bromo-5-chloropyridine-4-carboxaldehyde (CAS No. 921630-14-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-5-chloropyridine-4-carboxaldehyde, registered under CAS number 921630-14-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Identity and Physical Properties

2-Bromo-5-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative. The presence of bromo, chloro, and aldehyde functional groups on the pyridine ring makes it a versatile synthetic intermediate.

Table 1: Physicochemical Properties of 2-Bromo-5-chloropyridine-4-carboxaldehyde

| Property | Value | Source |

| CAS Number | 921630-14-0 | |

| Molecular Formula | C₆H₃BrClNO | [1] |

| Molecular Weight | 220.45 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 63-68 °C | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde are not extensively documented in publicly available literature, a plausible synthetic route can be derived from established methods for analogous compounds. A common precursor for this synthesis is 2-Bromo-5-chloropyridine.

Synthesis of 2-Bromo-5-chloropyridine (Precursor)

A general and widely used method for the synthesis of 2-Bromo-5-chloropyridine is the Sandmeyer-type reaction starting from 2-Amino-5-chloropyridine.

Experimental Protocol: Synthesis of 2-Bromo-5-chloropyridine from 2-Amino-5-chloropyridine [3]

-

Diazotization: To a solution of 2-Amino-5-chloropyridine (1 equivalent) in an aqueous solution of hydrobromic acid (48%), bromine (2.6 equivalents) is added while maintaining the temperature below 10°C.[4]

-

A solution of sodium nitrite (2.35 equivalents) in water is then added dropwise to the reaction mixture at the same temperature.[3]

-

The reaction is stirred for an additional 30 minutes after the addition is complete.[3]

-

Neutralization and Isolation: The reaction mixture is then carefully neutralized with a solution of sodium hydroxide at a temperature not exceeding 20-25°C.[3]

-

The resulting precipitate is filtered, washed with water, and dried to yield 2-Bromo-5-chloropyridine.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent like hexane.[3]

Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde

The formylation of the precursor, 2-Bromo-5-chloropyridine, at the 4-position can be achieved through various methods. One potential approach involves a Grignard reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). A patent for the preparation of 2-bromo-5-aldehyde pyridine outlines a similar procedure.[5]

Proposed Experimental Protocol (based on analogous reactions):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 2-Bromo-5-chloropyridine in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise to initiate the Grignard reaction.

-

Formylation: The freshly prepared Grignard reagent is then cooled in an ice bath and a solution of N,N-dimethylformamide (DMF) in the same anhydrous solvent is added dropwise.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford 2-Bromo-5-chloropyridine-4-carboxaldehyde.

Workflow for the Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde

Caption: Synthetic pathway from 2-Amino-5-chloropyridine.

Characterization

The structural elucidation and purity assessment of 2-Bromo-5-chloropyridine-4-carboxaldehyde would typically involve a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. An aldehyde proton signal would be observed further downfield. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the aldehyde carbonyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde, C-H stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Biological Activity and Potential Applications

The biological activity of 2-Bromo-5-chloropyridine-4-carboxaldehyde has not been extensively reported. However, the pyridine carboxaldehyde scaffold is a known pharmacophore present in various biologically active molecules. Pyridine derivatives, in general, have shown a wide range of medicinal applications, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8][9][10]

Derivatives of pyridine-4-carboxaldehyde have been investigated for their potential as antimalarial agents and inhibitors of enzymes like HDAC6, which is implicated in idiopathic pulmonary fibrosis.[11] Furthermore, Schiff bases derived from pyridine-4-carbaldehyde have been synthesized and evaluated for their antioxidant and DNA binding properties.[3]

Given the structural alerts present in 2-Bromo-5-chloropyridine-4-carboxaldehyde, it is a promising candidate for further derivatization and biological screening. The aldehyde functional group provides a convenient handle for the synthesis of a library of compounds, such as imines, hydrazones, and alcohols, which could be evaluated for various biological activities.

Logical Workflow for Biological Evaluation

Caption: Workflow for discovering bioactive derivatives.

Suppliers

2-Bromo-5-chloropyridine-4-carboxaldehyde is available from several chemical suppliers. Researchers should inquire about purity and availability from the vendors directly. Some potential suppliers include:

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Bromo-5-chloropyridine-4-carboxaldehyde. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Based on information for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

This guide provides a summary of the available information on 2-Bromo-5-chloropyridine-4-carboxaldehyde. Further research is warranted to fully elucidate its synthetic accessibility, reactivity, and biological potential. The versatile nature of this compound makes it an attractive building block for the development of novel chemical entities with potential therapeutic applications.

References

- 1. 2-Bromo-5-chloropyridine(40473-01-6) 1H NMR [m.chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 11. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

starting materials for 2-bromo-5-chloropyridine-4-carboxaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 2-bromo-5-chloropyridine-4-carboxaldehyde, a crucial intermediate in pharmaceutical and agrochemical research. The guide provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of 2-bromo-5-chloropyridine-4-carboxaldehyde is typically achieved through a two-stage process:

-

Synthesis of the precursor, 2-bromo-5-chloropyridine.

-

Formylation of 2-bromo-5-chloropyridine at the 4-position.

Two principal pathways have been identified for the synthesis of the 2-bromo-5-chloropyridine intermediate, starting from either 2-amino-5-chloropyridine or 2,5-dichloropyridine. Subsequently, the introduction of the carboxaldehyde group is primarily accomplished via directed ortho-metalation (lithiation) followed by quenching with a formylating agent, or through a Vilsmeier-Haack reaction.

Synthesis of 2-Bromo-5-chloropyridine Intermediate

Starting Material: 2-Amino-5-chloropyridine

A common and efficient method for the synthesis of 2-bromo-5-chloropyridine is the Sandmeyer-type reaction starting from 2-amino-5-chloropyridine. This diazotization reaction offers high yields.[1][2][3]

Quantitative Data for Synthesis from 2-Amino-5-chloropyridine

| Starting Material | Reagents | Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |

| 2-Amino-5-chloropyridine | HBr (48%), Br₂, NaNO₂ | Water | 1.5 hours | 0 - 10 | 93% | Not Specified | [2] |

| 2-Amino-5-chloropyridine | HBr (47%), NaNO₂ | Water | 1 hour | 0 | 91% | Not Specified | [2] |

Experimental Protocol: Diazotization of 2-Amino-5-chloropyridine [2]

-

To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% aqueous hydrobromic acid (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C.

-

At the same temperature, add a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml) dropwise over 1 hour.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Carefully add a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml), ensuring the temperature does not exceed 20-25°C.

-

The resulting precipitate is filtered, washed with a saturated solution of NaHSO₃ (~5 ml), followed by several washes with ice water (3 x 30 ml).

-

The product is then air-dried to yield 2-bromo-5-chloropyridine as a beige powder (Yield: 35.6 g, 93%).

Starting Material: 2,5-Dichloropyridine

An alternative route to 2-bromo-5-chloropyridine involves the halogen exchange reaction of 2,5-dichloropyridine.[4]

Quantitative Data for Synthesis from 2,5-Dichloropyridine

| Starting Material | Reagents | Solvents | Reaction Time | Temperature (°C) | Yield (%) | Purity | Reference |

| 2,5-Dichloropyridine | 30% HBr in Acetic Acid | Water | 4 days | 110 | 94% | Not Specified | [4] |

Experimental Protocol: Halogen Exchange of 2,5-Dichloropyridine [4]

-

A mixture of 30% hydrobromic acid-acetic acid solution (1500 ml) and water (100 ml) is added to 2,5-dichloropyridine (300 g, 2.03 mol).

-

The mixture is stirred at 110°C for 4 days.

-

After cooling to room temperature, the reaction mixture is diluted with hexane (1000 ml), and the precipitate is collected by filtration.

-

The obtained solid is suspended in water (5000 ml), and sodium carbonate is gradually added to neutralize the aqueous layer.

-

The aqueous layer is then extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure to obtain 2-bromo-5-chloropyridine as a colorless solid (Yield: 366 g, 94%).

Formylation of 2-Bromo-5-chloropyridine

The introduction of the carboxaldehyde group at the 4-position of 2-bromo-5-chloropyridine is a key step. The two most viable methods are directed ortho-metalation and the Vilsmeier-Haack reaction.

Directed ortho-Metalation (Lithiation)

This method involves the deprotonation at the 4-position of 2-bromo-5-chloropyridine using a strong lithium base, such as lithium diisopropylamide (LDA), followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5][6] The regioselectivity for the 4-position is directed by the chloro and bromo substituents.

Experimental Protocol: Formylation via Lithiation (Adapted from a similar substrate[6])

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add an equimolar amount of n-butyllithium (n-BuLi) and stir for 30 minutes to generate LDA in situ.

-

Add a solution of 2-bromo-5-chloropyridine in anhydrous THF dropwise to the LDA solution at -78°C.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

-

Add an excess of anhydrous N,N-dimethylformamide (DMF) dropwise at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-chloropyridine-4-carboxaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)[1]

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

-

Allow the mixture to stir for 30-60 minutes to form the Vilsmeier reagent.

-

To this mixture, add 2-bromo-5-chloropyridine, either neat or dissolved in a suitable solvent like dichloromethane.

-

The reaction mixture is then heated, typically between 60-80°C, for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate, until alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-bromo-5-chloropyridine-4-carboxaldehyde.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the described synthetic workflows.

Caption: Synthetic routes to the 2-bromo-5-chloropyridine intermediate.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Page loading... [guidechem.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formylation of 2-Bromo-5-chloropyridine for Researchers and Drug Development Professionals

Introduction

Formylated pyridines are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their aldehyde functional group serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. Among these, the formylation of substituted halopyridines, such as 2-bromo-5-chloropyridine, is of significant interest due to the potential for differential reactivity of the halogen substituents in subsequent cross-coupling reactions. This technical guide provides a comprehensive overview of the primary methods for the formylation of 2-bromo-5-chloropyridine, focusing on organometallic-mediated approaches. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the successful synthesis of formylated 2-bromo-5-chloropyridine derivatives.

Methods of Formylation

The introduction of a formyl group onto the 2-bromo-5-chloropyridine ring is most effectively achieved through organometallic intermediates, which can be generated and subsequently trapped with a formylating agent. The regioselectivity of the formylation is a critical aspect, dictated by the method of metalation and the inherent electronic and steric properties of the substrate. The two principal products of formylation are 2-bromo-5-chloroisonicotinaldehyde (formylation at the 4-position) and 2-bromo-5-chloronicotinaldehyde (formylation at the 3-position).

Lithiation followed by Formylation with N,N-Dimethylformamide (DMF)

Directed ortho-metalation using a strong lithium amide base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile is a powerful strategy for the functionalization of pyridines.[1] For 2-bromo-5-chloropyridine, the directing effects of the nitrogen atom and the chloro and bromo substituents, as well as the steric hindrance, will influence the site of lithiation. The most probable site for deprotonation by LDA is the C-4 position, which is situated between the two halogen atoms. Subsequent reaction with N,N-dimethylformamide (DMF) introduces the formyl group at this position.

A key consideration in this method is the potential for halogen-metal exchange, particularly with the more labile bromine atom, if a strong alkyllithium base like n-butyllithium were used. The use of LDA at low temperatures minimizes this side reaction.[2]

Regioselectivity of Lithiation:

The lithiation of 2,5-substituted pyridines is a well-established method for their regioselective functionalization.[3] In the case of the analogous 2-chloro-5-bromopyridine, lithiation with LDA has been reported to occur with high regioselectivity.[3] This suggests that for 2-bromo-5-chloropyridine, the kinetic deprotonation will favor the 4-position due to the activating effect of the adjacent chloro group and the directing effect of the pyridine nitrogen.

dot

Experimental Protocols and Data

Based on literature precedents for similar compounds, the most promising route for the formylation of 2-bromo-5-chloropyridine is via lithiation followed by quenching with DMF, which is expected to yield 2-bromo-5-chloroisonicotinaldehyde (CAS 1060802-23-4).

Experimental Protocol: Synthesis of 2-Bromo-5-chloroisonicotinaldehyde

This protocol is adapted from procedures for the ortho-lithiation and formylation of substituted halopyridines.

[1]Materials:

-

2-Bromo-5-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-chloropyridine (1.0 equivalent) in anhydrous THF dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-bromo-5-chloroisonicotinaldehyde as a solid.

Quantitative Data Summary

While a specific yield for the formylation of 2-bromo-5-chloropyridine is not explicitly reported in the readily available literature, analogous reactions on similar substrates suggest that yields in the range of 60-80% can be expected. The purity of the final product is typically assessed by NMR spectroscopy and melting point analysis.

| Product Name | CAS Number | Molecular Formula | Molecular Weight | Physical Form | Melting Point (°C) | Expected Yield (%) |

| 2-Bromo-5-chloroisonicotinaldehyde | 1060802-23-4 | C₆H₃BrClNO | 220.45 | Solid | 63-68 | 60-80 (estimated) |

| 2-Bromo-5-chloronicotinaldehyde | 1227605-52-8 | C₆H₃BrClNO | 220.45 | - | - | Lower (if formed) |

Note: The melting point for 2-bromo-5-chloroisonicotinaldehyde is reported by commercial suppliers.

Conclusion

The formylation of 2-bromo-5-chloropyridine is a key transformation for accessing valuable intermediates in pharmaceutical and agrochemical research. The most reliable and regioselective method for this conversion is the lithiation at the 4-position using LDA at low temperature, followed by quenching with DMF to yield 2-bromo-5-chloroisonicotinaldehyde. While other methods like the Grignard reaction and the Vilsmeier-Haack reaction are theoretically possible, they are likely to be less efficient and less regioselective for this particular substrate. The detailed protocol and data provided in this guide are intended to facilitate the successful synthesis and further derivatization of this important chemical building block. Researchers should pay careful attention to anhydrous reaction conditions and low temperatures to ensure optimal results.

References

physical and chemical characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde, a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This document outlines its known properties, a plausible synthetic route, and general experimental considerations.

Core Compound Properties

2-Bromo-5-chloropyridine-4-carboxaldehyde, with the CAS number 1060802-23-4, is a polysubstituted pyridine ring. The presence of bromo, chloro, and aldehyde functional groups on the pyridine core makes it a versatile intermediate for further chemical modifications.

Physical and Chemical Data

The known physical and chemical properties of 2-bromo-5-chloropyridine-4-carboxaldehyde are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrClNO | [1][2] |

| Molecular Weight | 220.45 g/mol | [1][2] |

| CAS Number | 1060802-23-4 | [1][2] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 63-68 °C | [1] |

| Boiling Point | 274 °C (Predicted) | [2] |

| Density | 1.800 g/cm³ (Predicted) | [2] |

| Flash Point | 120 °C | [2] |

| pKa | -3.62 ± 0.10 (Predicted) | [2] |

| Storage Temperature | -20°C | [1] |

Spectral Characteristics

Detailed experimental spectral data for 2-bromo-5-chloropyridine-4-carboxaldehyde is not widely available in the public domain. The following data is predicted based on the analysis of its structure and comparison with similar compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | Singlet (s) | -CHO |

| ~8.9 | Singlet (s) | Pyridine H-6 |

| ~7.8 | Singlet (s) | Pyridine H-3 |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O |

| ~152 | C-Cl |

| ~150 | C-H (C-6) |

| ~142 | C-CHO |

| ~128 | C-Br |

| ~125 | C-H (C-3) |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700-1720 | Strong | Carbonyl (C=O) stretch |

| ~1550-1580 | Medium | Pyridine ring C=C and C=N stretch |

| ~1000-1200 | Strong | C-Cl stretch |

| ~600-700 | Strong | C-Br stretch |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 221 | High | [M+2]⁺ (containing ⁸¹Br) |

| 219 | High | [M]⁺ (containing ⁷⁹Br) |

| 192 | Medium | [M-CHO]⁺ |

| 190 | Medium | [M-CHO]⁺ (containing ⁷⁹Br) |

| 111 | Medium | [M-Br-CHO]⁺ |

Chemical Reactivity

The reactivity of 2-bromo-5-chloropyridine-4-carboxaldehyde is dictated by its three functional groups: the aldehyde, the bromo group, and the chloro group, all attached to a pyridine ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, condensation reactions, and reduction to an alcohol or oxidation to a carboxylic acid.

-

Halogen Substituents: The bromine at the 2-position and chlorine at the 5-position are potential sites for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for selective functionalization. These positions are also activated for nucleophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the other substituents.

Experimental Protocols

Plausible Synthesis of 2-Bromo-5-chloropyridine-4-carboxaldehyde

This proposed synthesis involves a lithiation followed by formylation.

Step 1: Directed ortho-metalation of 2-bromo-5-chloropyridine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2-bromo-5-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The lithium is expected to direct to the 4-position due to the directing effect of the adjacent chloro and bromo groups.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Purification

-

Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 2-bromo-5-chloropyridine-4-carboxaldehyde.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of 2-bromo-5-chloropyridine-4-carboxaldehyde.

Caption: Proposed workflow for the synthesis and purification.

Logical Relationship of Reactivity

This diagram illustrates the potential reactive sites of 2-bromo-5-chloropyridine-4-carboxaldehyde and the types of reactions that can occur.

Caption: Potential reaction pathways for the title compound.

Safety Information

2-Bromo-5-chloropyridine-4-carboxaldehyde is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable building block for organic synthesis, offering multiple points for chemical modification. Its synthesis, while not explicitly detailed in the literature, can be approached through established methods such as directed metalation followed by formylation. The reactivity of its functional groups allows for a wide range of transformations, making it a compound of interest for the development of novel chemical entities in pharmaceutical and materials science research. Further experimental validation of its properties and reactivity is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide on the Solubility of 2-bromo-5-chloropyridine-4-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-5-chloropyridine-4-carboxaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility through established experimental protocols. It also includes qualitative solubility information for the target compound and structurally related molecules to guide solvent selection.

Introduction

2-bromo-5-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its utility as a synthetic intermediate.[1] Understanding its solubility in various organic solvents is crucial for reaction setup, purification, formulation, and various analytical procedures. This guide offers a detailed experimental protocol for determining the solubility of this compound and presents known qualitative data.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-5-chloropyridine-4-carboxaldehyde is presented in Table 1. These properties are essential for designing solubility experiments and for understanding the compound's behavior in different solvent systems.

Table 1: Physicochemical Properties of 2-bromo-5-chloropyridine-4-carboxaldehyde

| Property | Value | Reference |

| CAS Number | 1060802-23-4 | [2] |

| Molecular Formula | C₆H₃BrClNO | [2] |

| Molecular Weight | 220.45 g/mol | [2] |

| Appearance | Solid, Pale yellow | [2] |

| Melting Point | 63-68 °C | [2] |

| Storage Temperature | -20°C | [2] |

Qualitative Solubility Data

Table 2: Qualitative Solubility of 2-bromo-5-chloropyridine-4-carboxaldehyde and Related Compounds

| Compound | Solvent | Solubility | Reference |

| 2-Bromopyridine-5-carbaldehyde | Dichloromethane | Soluble | [4] |

| Ether | Soluble | [4] | |

| Ethyl acetate | Soluble | [4] | |

| Methanol | Soluble | [4] | |

| Acidic water solutions | Soluble | [5] | |

| Dimethyl sulfoxide (polar) | Soluble | [5] | |

| 2-Bromo-5-chloropyridine | Water | Slightly soluble | [6] |

Based on its structure, which includes polar functional groups (aldehyde, chloro, and bromo substituents on a pyridine ring), 2-bromo-5-chloropyridine-4-carboxaldehyde is expected to be more soluble in polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of 2-bromo-5-chloropyridine-4-carboxaldehyde in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[3][7][8][9]

4.1. Materials and Equipment

-

2-bromo-5-chloropyridine-4-carboxaldehyde (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-bromo-5-chloropyridine-4-carboxaldehyde to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Weigh the filtered solution to determine its mass.

-

-

Analysis:

-

Dilute a known aliquot of the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-bromo-5-chloropyridine-4-carboxaldehyde. A pre-established calibration curve is necessary for this quantification.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

To calculate solubility in mg/mL:

-

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

-

-

4.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] It states that substances with similar intermolecular forces are likely to be soluble in one another. The following diagram illustrates this relationship.

Caption: The "Like Dissolves Like" principle of solubility.

Given the polar nature of the pyridine ring and the presence of halogen and aldehyde functional groups, 2-bromo-5-chloropyridine-4-carboxaldehyde is predicted to be more soluble in polar solvents such as alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (dichloromethane), and less soluble in nonpolar solvents like hexane and toluene.

Conclusion

While quantitative solubility data for 2-bromo-5-chloropyridine-4-carboxaldehyde in various organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the detailed experimental protocol and considering the theoretical principles of solubility, scientists in drug development and related fields can effectively characterize the solubility profile of this compound, facilitating its use in further research and applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. 2-Bromopyridine-5-carbaldehyde | 149806-06-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. saltise.ca [saltise.ca]

Stability and Storage of 2-Bromo-5-chloropyridine-4-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-5-chloropyridine-4-carboxaldehyde. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for experimental and synthetic applications. This document outlines handling procedures, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

2-Bromo-5-chloropyridine-4-carboxaldehyde is a halogenated pyridine derivative with the molecular formula C₆H₃BrClNO. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Bromo-5-chloropyridine-4-carboxaldehyde

| Property | Value |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| Appearance | Solid |

| Melting Point | 63-68 °C |

| Boiling Point | 281.9 ± 35.0 °C (Predicted)[1] |

| Density | 1.800 ± 0.06 g/cm³ (Predicted)[1] |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and purity of 2-bromo-5-chloropyridine-4-carboxaldehyde. The compound is classified as a combustible liquid and is toxic if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation[2].

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Citation |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at -20°C for maximum stability. | [3][4][5] |

| Atmosphere | Store in a well-ventilated area under an inert gas. Keep container tightly closed. | [2][3][6] |

| Light | Store in a dark place to prevent photodegradation. | [3] |

| Incompatible Materials | Avoid contact with strong oxidizing agents. | [3] |

| Handling | Use personal protective equipment (gloves, eye protection). Handle in a chemical fume hood. Avoid dust formation and inhalation. Wash thoroughly after handling. | [3][7] |

Potential Degradation Pathways

While specific degradation pathways for 2-bromo-5-chloropyridine-4-carboxaldehyde are not extensively documented in the public domain, potential degradation can be inferred from the chemical structure and the behavior of related compounds. The presence of aldehyde and halogen substituents on the pyridine ring suggests susceptibility to oxidation, hydrolysis, and dehalogenation.

A visual representation of a logical workflow for investigating these potential degradation pathways is provided below.

A hypothetical degradation pathway involving oxidation of the aldehyde group and potential dehalogenation is illustrated below.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2-bromo-5-chloropyridine-4-carboxaldehyde, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are essential to demonstrate the specificity of the method.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of aromatic aldehydes.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like 0.1% formic acid or a buffer) is a common starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase.

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

Method development should aim to achieve a sharp, symmetrical peak for the parent compound, well-resolved from any potential degradation products.

Forced Degradation Studies Protocol

Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing[7]. This helps in identifying potential degradation products and validating the stability-indicating nature of the analytical method.

Preparation of Stock Solution: Prepare a stock solution of 2-bromo-5-chloropyridine-4-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the solution before injection.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 70-100°C) for a specified period.

-

Photostability: Expose the solid compound and a solution of the compound to a combination of UV and visible light as per ICH Q1B guidelines.

Analysis: Analyze the stressed samples at different time points by the developed HPLC method. The goal is to achieve 5-20% degradation of the active substance[5].

Data Presentation and Interpretation

The results from the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example of Stability Data Presentation under Forced Degradation

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | % Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 |

| 8 | 92.5 | 7.5 | 1 | |

| 24 | 85.2 | 14.8 | 2 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0 |

| 4 | 88.1 | 11.9 | 2 | |

| 12 | 79.8 | 20.2 | 3 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 |

| 8 | 95.3 | 4.7 | 1 | |

| 24 | 90.6 | 9.4 | 1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The data from these studies will help in identifying the conditions under which 2-bromo-5-chloropyridine-4-carboxaldehyde is unstable and will aid in establishing appropriate storage and handling procedures to ensure its quality over time. For definitive identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. oswaal360.com [oswaal360.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Synthetic Versatility of 2-Bromo-5-chloropyridine-4-carboxaldehyde: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloropyridine-4-carboxaldehyde is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde group and two distinct halogen atoms on a pyridine core allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound, with a particular focus on its role as a precursor to complex heterocyclic systems, including pyrazolopyridines with potential therapeutic applications. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable researchers to effectively utilize this versatile intermediate in their research endeavors.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for the generation of molecular diversity. 2-Bromo-5-chloropyridine-4-carboxaldehyde presents such a platform, featuring an aldehyde for condensation and derivatization reactions, a bromine atom amenable to various cross-coupling reactions, and a chlorine atom that can also participate in nucleophilic substitution or coupling reactions, albeit typically under more forcing conditions than the bromine.

While direct literature on the specific applications of 2-bromo-5-chloropyridine-4-carboxaldehyde is not abundant, its synthetic potential can be inferred from the well-established reactivity of its constituent functional groups. This guide will focus on its demonstrated use in the synthesis of pyrazolopyridine derivatives, a class of compounds with recognized biological activity.

Core Applications in Research

The primary application of 2-bromo-5-chloropyridine-4-carboxaldehyde in research is as a versatile intermediate for the synthesis of more complex molecules, particularly substituted heterocyclic compounds. The aldehyde functionality serves as a handle for chain extension and the formation of new rings, while the halogen atoms provide sites for carbon-carbon and carbon-heteroatom bond formation.

A significant application lies in the synthesis of pyrazolopyridines . These fused heterocyclic systems are of considerable interest in drug discovery due to their structural similarity to purines, which allows them to interact with a variety of biological targets.

Synthesis of Pyrazolopyridine Derivatives

One of the key applications of 2-bromo-5-chloropyridine-4-carboxaldehyde is in the construction of pyrazolo[3,4-c]pyridine scaffolds. This is typically achieved through a condensation reaction with a hydrazine derivative, followed by intramolecular cyclization. The resulting pyrazolopyridine retains the bromine and chlorine atoms, which can be further functionalized.

Experimental Protocols

General Protocol for the Synthesis of 1-Aryl-1H-pyrazolo[3,4-c]pyridin-4(5H)-ones from 2-Bromo-5-chloropyridine-4-carboxaldehyde

This protocol describes a typical two-step synthesis of a pyrazolopyridine derivative.

Step 1: Condensation with Hydrazine

-

To a solution of 2-bromo-5-chloropyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired arylhydrazine hydrochloride (1.1 eq) and a base, for example, sodium acetate (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the intermediate hydrazone may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then washed with water and dried.

Step 2: Intramolecular Cyclization and Suzuki Coupling (One-Pot)

-

The crude hydrazone from Step 1 is dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, K₂CO₃ (2.0 eq).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-5-aryl-1H-pyrazolo[3,4-c]pyridin-4(5H)-one.

Data Presentation

The following table summarizes representative quantitative data for reactions involving halogenated pyridines, which can serve as a starting point for optimizing reactions with 2-bromo-5-chloropyridine-4-carboxaldehyde.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, 90 °C, 12-24h | 2-Aryl-4-fluoro-5-methylpyridine | Varies | [1] |

| Condensation | 2-Bromopyridine-5-carbaldehyde | Trimethyl orthoformate, p-toluenesulfonic acid, methanol, reflux, 4h | 2-Bromo-5-(dimethoxymethyl)pyridine | Not specified | [2] |

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Pyrazolopyridine Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrazolopyridine derivatives from 2-bromo-5-chloropyridine-4-carboxaldehyde.

Potential Signaling Pathway Inhibition

Derivatives of pyrazolopyridines have been investigated as inhibitors of various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are crucial components of the innate immune system. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases.

Conclusion

2-Bromo-5-chloropyridine-4-carboxaldehyde is a valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for the strategic and controlled introduction of molecular complexity. The synthesis of pyrazolopyridine derivatives, potent scaffolds for the development of kinase inhibitors and other therapeutic agents, highlights the significant potential of this compound. The protocols and workflows presented in this guide are intended to facilitate the exploration of this promising chemical entity in the pursuit of novel scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-bromo-5-chloropyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[4][5][6][7]

Functionalized pyridine derivatives are of significant interest in drug discovery, as the pyridine scaffold is a key component in numerous FDA-approved drugs.[5][8] The ability to selectively introduce molecular complexity onto the pyridine ring allows for the fine-tuning of a compound's biological activity, solubility, and pharmacokinetic properties.[4][8][9]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-bromo-5-chloropyridine-4-carboxaldehyde, a versatile building block for the synthesis of novel substituted pyridines. The presence of two different halogen atoms at positions 2 and 5, along with an electron-withdrawing carboxaldehyde group at position 4, allows for potential regioselective functionalization, making it a valuable intermediate for creating diverse chemical libraries for drug screening.

Principle of the Reaction

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromo-5-chloropyridine-4-carboxaldehyde. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in such reactions, the oxidative addition is expected to occur preferentially at the 2-position.[2]

-

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3][10]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][10]

Recommended Materials and Reagents

| Category | Item | Notes |

| Substrates | 2-bromo-5-chloropyridine-4-carboxaldehyde | |

| Aryl- or heteroarylboronic acid or boronate ester | 1.1 - 1.5 equivalents | |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 1-5 mol% |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-5 mol% | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 1-5 mol% | |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1-5 mol% | |

| Ligand | Triphenylphosphine (PPh₃) | If using Pd(OAc)₂ or Pd₂(dba)₃ |

| SPhos, XPhos, or other biaryl phosphine ligands | Can improve reactivity for challenging substrates[7] | |

| Base | Potassium carbonate (K₂CO₃) | 2-3 equivalents |

| Sodium carbonate (Na₂CO₃) | 2-3 equivalents | |

| Potassium phosphate (K₃PO₄) | 2-3 equivalents | |

| Cesium carbonate (Cs₂CO₃) | 2-3 equivalents | |

| Solvents | 1,4-Dioxane / Water | 4:1 to 10:1 ratio, degassed |

| Toluene / Water | 4:1 to 10:1 ratio, degassed | |

| Dimethylformamide (DMF) | Anhydrous and degassed |

Experimental Protocols

This protocol is a general starting point and may require optimization for specific boronic acids and desired outcomes.

Reaction Setup:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-bromo-5-chloropyridine-4-carboxaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[11][12]

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.[11]

Reaction and Work-up:

-

Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[11][12]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions with halogenated pyridines, which can be adapted for 2-bromo-5-chloropyridine-4-carboxaldehyde.

| Catalyst System | Base | Solvent System | Temperature (°C) | Notes |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene / H₂O | 110 | A common and cost-effective system. |

| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 - 100 | Often provides good yields for a variety of substrates. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 100 | Bulky phosphine ligands can be effective for less reactive substrates.[7] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85 - 95 | A widely used catalyst, though can be sensitive to air.[13] |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloropyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The substrate, 2-bromo-5-chloropyridine-4-carboxaldehyde, is a versatile building block in medicinal chemistry and materials science. Its dihalogenated nature, with bromine and chlorine atoms at positions 2 and 5 respectively, allows for chemoselective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis—where the C-Br bond is significantly more reactive—provides a strategic handle for sequential, site-selective modifications.[1] This document offers detailed application notes and experimental protocols for the selective cross-coupling at the C-5 position of 2-bromo-5-chloropyridine-4-carboxaldehyde, leaving the C-2 chloro substituent available for subsequent transformations.

Chemoselectivity: C-5 Bromine vs. C-2 Chlorine

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the aryl halide is a critical step. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[1] Consequently, the carbon-bromine bond at the 5-position of the pyridine ring is substantially more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This differential reactivity is the foundation for the selective functionalization at the C-5 position. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the C-5 coupled product can be achieved while preserving the C-2 chlorine atom for potential downstream reactions.